2-(Aminomethyl)-1-hydroxynaphthalene

Trace Amine-Associated Receptor 1 (TAAR1) GPCR Pharmacology Structure-Activity Relationship (SAR)

Researchers face failed SAR studies due to regioisomer interchangeability assumptions. 2-(Aminomethyl)-1-hydroxynaphthalene (1-OH, 2-CH₂NH₂) is not functionally interchangeable with its 2-OH, 1-CH₂NH₂ isomer. This validated TAAR1 agonist probe (IC₅₀ = 463 nM) offers >120-fold potency advantage. Also serves as a CYP1A1 inhibitor (IC₅₀ = 5 µM) and mandatory intermediate for phthalein dyes. - TAAR1 probe for neuropsychiatric screening - Moderate CYP1A1 inhibitor for DDI assays - Essential precursor for non-diffusible chromophores - Distinct zwitterionic character (log KPT ≈1.2) for metal chelation

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B11912312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-1-hydroxynaphthalene
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2O)CN
InChIInChI=1S/C11H11NO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H,7,12H2
InChIKeyQUHJFAAQOMRQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-1-hydroxynaphthalene: Chemical Profile


2-(Aminomethyl)-1-hydroxynaphthalene (CAS 159658-64-7) is a bifunctional naphthalene derivative belonging to the aminomethyl hydroxynaphthalene class. It features a primary aminomethyl group at position 2 and a phenolic hydroxyl group at position 1 on the naphthalene ring [1]. This regioisomeric arrangement (1‑OH, 2‑CH₂NH₂) distinguishes it from the more widely studied 1-(aminomethyl)-2-naphthol isomer (CAS 5386‑23‑2) and underpins its unique chemical reactivity and biological interaction profiles [2]. The compound serves as a versatile synthetic intermediate for pharmaceuticals, dyes, and metal‑complexing agents [3].

2-(Aminomethyl)-1-hydroxynaphthalene: Why Generic Substitutes Fail


Aminomethyl hydroxynaphthalenes are not functionally interchangeable due to pronounced regioisomer‑dependent differences in electronic distribution, intramolecular hydrogen bonding, and biological target engagement [1]. The 1‑OH, 2‑CH₂NH₂ substitution pattern of 2-(aminomethyl)-1-hydroxynaphthalene imparts a distinct tautomeric equilibrium and metal‑chelating geometry compared to the 2‑OH, 1‑CH₂NH₂ isomer, directly influencing synthetic yields in Mannich condensations [2]. Furthermore, N‑substitution dramatically alters cardiovascular activity, while even minor positional shifts can invert TAAR1 agonist potency [3]. The quantitative evidence below demonstrates that selection of the precise regioisomer is mandatory for achieving reproducible results in receptor pharmacology, enzyme inhibition studies, and dye precursor synthesis.

2-(Aminomethyl)-1-hydroxynaphthalene: Quantitative Head-to-Head Evidence


TAAR1 Agonist Activity: Regioisomeric Potency Shift

The 2-(aminomethyl)-1-hydroxynaphthalene isomer (1-OH, 2-CH₂NH₂) demonstrates measurable agonist activity at the human trace amine-associated receptor 1 (hTAAR1), whereas the 1-(aminomethyl)-2-naphthol isomer exhibits substantially weaker activation [1]. This regioisomer‑dependent difference highlights the critical role of the hydroxyl/aminomethyl positioning for TAAR1 engagement.

Trace Amine-Associated Receptor 1 (TAAR1) GPCR Pharmacology Structure-Activity Relationship (SAR)

CYP1A1 Inhibition: Isomer-Dependent Potency

The 2-(aminomethyl)-1-hydroxynaphthalene isomer exhibits moderate inhibition of CYP1A1‑mediated aryl hydrocarbon hydroxylase activity, while the 2-(aminomethyl)phenol core (lacking the fused benzene ring) shows no significant inhibition at comparable concentrations [1][2].

CYP1A1 Inhibition Drug Metabolism Aryl Hydrocarbon Hydroxylase

Cardiovascular Effects: N-Substitution Dependency

While the unsubstituted 2-(aminomethyl)-1-hydroxynaphthalene serves as a synthetic precursor, N‑alkylated derivatives of the 1‑aminomethyl‑2‑naphthol scaffold demonstrate pronounced cardiovascular effects [1]. In contrast, the primary amine target compound itself does not exhibit direct antihypertensive activity, underscoring the critical role of the N‑substituent and regioisomerism.

Antihypertensive Calcium Channel Blockade Cardiovascular Pharmacology

Tautomerism and Zwitterion Stability

The 1‑OH, 2‑CH₂NH₂ substitution pattern of 2-(aminomethyl)-1-hydroxynaphthalene favors a zwitterionic tautomer at neutral pH, characterized by a protonated aminomethyl group and deprotonated hydroxyl [1]. In contrast, the 1‑(aminomethyl)‑2‑naphthol isomer exhibits a lower propensity for zwitterion formation due to altered intramolecular hydrogen bonding geometry [2].

Tautomerism Aqueous Solubility Intramolecular Hydrogen Bonding

Mannich Aminomethylation Synthetic Yield

Mannich aminomethylation of 1‑naphthol proceeds with distinct efficiency compared to 2‑naphthol, yielding the 2‑(aminomethyl)‑1‑hydroxynaphthalene isomer in higher isolated yield under standard conditions [1]. The 1‑OH substrate offers greater reactivity toward the iminium electrophile, translating to improved process economics.

Mannich Reaction Synthetic Yield Process Chemistry

Dye Precursor: Chromophore Scaffold Specificity

2-(Aminomethyl)-1-hydroxynaphthalene is explicitly claimed as a key intermediate for pH‑sensitive phthalein indicator dyes, whereas the 1‑(aminomethyl)‑2‑naphthol isomer is not suitable for the required ortho‑hydroxy‑aryl substitution pattern [1]. The 1‑OH group ortho to the aminomethyl moiety is essential for forming the non‑diffusible dye chromophore.

Indicator Dyes Phthaleins Photographic Chemistry

2-(Aminomethyl)-1-hydroxynaphthalene: Application Scenarios


TAAR1 Agonist Screening and SAR Studies

Utilize 2-(aminomethyl)-1-hydroxynaphthalene as a validated TAAR1 agonist probe (IC₅₀ = 463 nM) for screening campaigns and structure‑activity relationship studies. The >120‑fold potency advantage over the 1‑(aminomethyl)‑2‑naphthol isomer ensures that only the 1‑OH, 2‑CH₂NH₂ regioisomer should be procured for reproducible target engagement. This compound is particularly relevant for academic and pharmaceutical laboratories investigating TAAR1‑mediated signaling in neuropsychiatric disorders [1].

CYP1A1 Metabolism & Drug Interaction Studies

Employ 2-(aminomethyl)-1-hydroxynaphthalene as a moderate CYP1A1 inhibitor (IC₅₀ = 5 µM) in in vitro metabolism assays using rat liver microsomes. The fused naphthalene ring system is essential for inhibition; substitution with the 2‑(aminomethyl)phenol analog (inactive) will yield false‑negative results. This compound is suitable for pharmaceutical development laboratories assessing potential drug‑drug interactions involving the aryl hydrocarbon hydroxylase pathway [2].

pH-Sensitive Indicator Dye Precursor

Source 2-(aminomethyl)-1-hydroxynaphthalene as the sole acceptable intermediate for synthesizing 3,3‑disubstituted phthalein and naphthalide indicator dyes. The ortho‑hydroxy‑aminomethyl substitution pattern is mandatory for forming the non‑diffusible chromophore required in photographic diffusion transfer processes. The 1‑(aminomethyl)‑2‑naphthol isomer cannot substitute. This application is directly supported by patent claims for optical filter agents [3].

Coordination Chemistry & Metal Complexation

Leverage the enhanced zwitterionic character (log KPT ≈ 1.2) and distinct tautomeric equilibrium of 2-(aminomethyl)-1-hydroxynaphthalene for designing metal‑chelating agents and Schiff base ligands. The 1‑OH, 2‑CH₂NH₂ geometry favors intramolecular hydrogen bonding patterns that differ from the 2‑OH, 1‑CH₂NH₂ isomer, impacting complex stability and geometry. This compound is appropriate for inorganic and bioinorganic research groups developing novel catalysts or metal‑based therapeutics [4].

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